molecular formula C14H12O4S B1328649 2-(Phenylsulphonyl)-4-methoxybenzaldehyde CAS No. 942474-72-8

2-(Phenylsulphonyl)-4-methoxybenzaldehyde

Cat. No. B1328649
M. Wt: 276.31 g/mol
InChI Key: DSTFHOSUPQRIEB-UHFFFAOYSA-N
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Description

The compound “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” likely belongs to the class of organic compounds known as sulfones . Sulfones are compounds containing a sulfonyl functional group attached to two carbon atoms . They are known for their stability and are often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” are not available, sulfones can generally be synthesized through a sulfonamidation reaction . This involves reacting a suitable precursor with a sulfonyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” would likely involve a benzene ring substituted with a sulfonyl group and a methoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Sulfones, including “2-(Phenylsulphonyl)-4-methoxybenzaldehyde”, can participate in various chemical reactions. They can act as electrophiles in nucleophilic substitution reactions . They can also undergo elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” would depend on its exact molecular structure. Sulfones are generally stable and resistant to oxidation and reduction . They are also typically soluble in organic solvents .

Scientific Research Applications

1. Synthesis of Carcinogenic Metabolites

  • Kumar (1997) describes a strategy involving palladium-catalyzed cross-coupling reactions for synthesizing hydroxybenzo compounds, which are key intermediates for the synthesis of highly carcinogenic fjord-region diol epoxide metabolites (Kumar, 1997).

2. Application in Solid Phase Organic Synthesis

  • Swayze (1997) explores the use of electron-rich benzaldehyde derivatives, like 2-methoxy-4-hydroxybenzaldehyde, as linkers in solid phase organic synthesis, highlighting their potential in synthesizing secondary amine-based compounds (Swayze, 1997).

3. Antimicrobial and Antiaflatoxigenic Activities

  • Harohally et al. (2017) investigate the antimicrobial and antiaflatoxigenic properties of Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde, demonstrating their effectiveness against Aspergillus flavus and reduction of aflatoxin B1 (Harohally et al., 2017).

4. Ab Initio/DFT Studies

  • Arslan & Algül (2007) conducted ab initio and density functional theory studies on a compound synthesized from 4-methoxybenzaldehyde, providing insights into the molecular structure and vibrational frequencies of the synthesized compound (Arslan & Algül, 2007).

5. Investigation of Reaction Properties

  • Kamikawa, Nakatani, & Kubota (1968) examined the reactions and properties of ethers derived from a methoxybenzaldehyde compound, contributing to the understanding of the chemical behavior of these substances (Kamikawa, Nakatani, & Kubota, 1968).

6. Hydrogen Bond Studies

  • Kirchner et al. (2011) analyzed weak C-H···O interactions in 4-methoxybenzaldehyde (anisaldehyde) using cryocrystallization, shedding light on the molecular interactions in related crystal structures (Kirchner et al., 2011).

7. Anti-Asthmatic Activities

  • Jang, Lee, & Kim (2010) found that certain phenolic compounds derived from 4-hydroxy-3-methoxybenzaldehyde exhibit significant anti-asthmatic activities, indicating potential therapeutic applications (Jang, Lee, & Kim, 2010).

8. Catalytic Applications

  • Hazra et al. (2015) developed sulfonated Schiff base copper(II) complexes from 2-hydroxy-3-methoxybenzaldehyde for use as catalysts in alcohol oxidation, demonstrating the compound's utility in catalysis (Hazra et al., 2015).

9. Corrosion Inhibition Efficiency

  • Djenane et al. (2019) explored the corrosion inhibition efficiency of new ethyl hydrogen phosphonate derivatives synthesized from 4-methoxybenzaldehyde, contributing to the field of materials science (Djenane et al., 2019).

10. Spectrophotometry and Chromatography Studies

  • Chigurupati et al. (2017) developed methods for studying newly synthesized Schiff bases of 4-hydroxy-3-methoxybenzaldehyde using high performance liquid chromatography and ultraviolet spectrophotometry (Chigurupati et al., 2017).

Safety And Hazards

While specific safety data for “2-(Phenylsulphonyl)-4-methoxybenzaldehyde” is not available, sulfones can cause skin and eye irritation and may be harmful if inhaled or ingested . Proper protective measures should be taken when handling these compounds .

Future Directions

Research on sulfones, including “2-(Phenylsulphonyl)-4-methoxybenzaldehyde”, is ongoing. Future directions could include exploring their potential as therapeutic agents, developing new synthetic methods, and studying their reactivity and mechanism of action .

properties

IUPAC Name

2-(benzenesulfonyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-18-12-8-7-11(10-15)14(9-12)19(16,17)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFHOSUPQRIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650198
Record name 2-(Benzenesulfonyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulphonyl)-4-methoxybenzaldehyde

CAS RN

942474-72-8
Record name 2-(Benzenesulfonyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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